molecular formula C24H28N4O3S B3206674 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide CAS No. 1040671-56-4

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide

Cat. No.: B3206674
CAS No.: 1040671-56-4
M. Wt: 452.6 g/mol
InChI Key: YHMZOGYQSUWQMN-UHFFFAOYSA-N
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Description

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, an azepane ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the pyridazine intermediate.

    Coupling with Phenyl and Sulfonamide Groups: The final steps involve coupling the pyridazine-azepane intermediate with a phenyl group and subsequently introducing the sulfonamide functionality through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., reflux, microwave irradiation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the azepane and pyridazine rings may contribute to binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-2-31-21-11-13-22(14-12-21)32(29,30)27-20-9-7-19(8-10-20)23-15-16-24(26-25-23)28-17-5-3-4-6-18-28/h7-16,27H,2-6,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMZOGYQSUWQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide

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